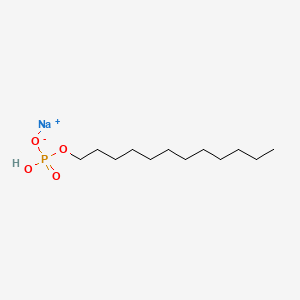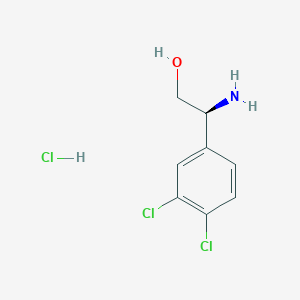
Monosodium monolauryl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Monosodium monolauryl phosphate is a chemical compound with the molecular formula C12H26NaO4P. It is a sodium salt of monolauryl phosphate, which is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. This compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.
準備方法
Synthetic Routes and Reaction Conditions
Monosodium monolauryl phosphate can be synthesized through the esterification of lauric acid with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating lauric acid and phosphoric acid together under controlled conditions to form monolauryl phosphate. The resulting product is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, lauric acid and phosphoric acid, are fed into a reactor where they undergo esterification. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying processes to obtain the final compound in its desired form.
化学反応の分析
Types of Reactions
Monosodium monolauryl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and phosphoric acid.
Oxidation: It can be oxidized to produce higher oxidation state phosphorus compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves reagents like potassium chloride or calcium chloride to replace the sodium ion.
Major Products Formed
Hydrolysis: Lauric acid and phosphoric acid.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Corresponding salts with different cations (e.g., potassium monolauryl phosphate).
科学的研究の応用
Monosodium monolauryl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its surfactant properties.
作用機序
The mechanism of action of monosodium monolauryl phosphate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial action is particularly useful in medical and industrial applications where hygiene and cleanliness are paramount.
類似化合物との比較
Monosodium monolauryl phosphate can be compared with other similar compounds, such as:
Monosodium phosphate: A simpler phosphate compound with different applications, primarily used as a buffering agent.
Monolauryl sulfate: Another surfactant derived from lauric acid, but with a sulfate group instead of a phosphate group.
Monopotassium monolauryl phosphate: Similar to this compound but with potassium as the cation instead of sodium.
Uniqueness
This compound is unique due to its combination of surfactant properties and antimicrobial activity. This makes it particularly valuable in applications where both properties are desired, such as in personal care products and disinfectants.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of surfactant and antimicrobial properties makes it a valuable compound for research and industrial use.
特性
CAS番号 |
17026-83-4 |
|---|---|
分子式 |
C12H27NaO4P |
分子量 |
289.30 g/mol |
IUPAC名 |
sodium;dodecyl hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |
InChIキー |
ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)(O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCOP(=O)(O)O.[Na] |
Key on ui other cas no. |
50957-96-5 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)

![N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide](/img/structure/B3028120.png)



![(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3028130.png)
![2-Dodecyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene [for organic electronics]](/img/structure/B3028131.png)




![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride](/img/structure/B3028139.png)

